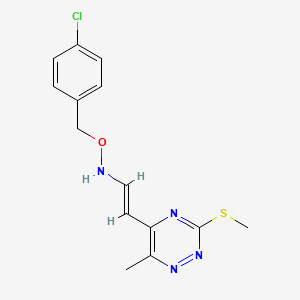

5-(2-(((4-Chlorobenzyl)oxy)amino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine

Description

5-(2-(((4-Chlorobenzyl)oxy)amino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine is a triazine derivative characterized by a 1,2,4-triazine core substituted with a methyl group at position 6, a methylsulfanyl group at position 3, and a vinyl-linked 4-chlorobenzyloxyamino moiety at position 3. Its molecular formula is C₁₄H₁₅ClN₄OS, with a molecular weight of 322.81 g/mol.

Properties

IUPAC Name |

(E)-N-[(4-chlorophenyl)methoxy]-2-(6-methyl-3-methylsulfanyl-1,2,4-triazin-5-yl)ethenamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN4OS/c1-10-13(17-14(21-2)19-18-10)7-8-16-20-9-11-3-5-12(15)6-4-11/h3-8,16H,9H2,1-2H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRRWZFKHAMARDU-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=N1)SC)C=CNOCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(N=N1)SC)/C=C/NOCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(((4-Chlorobenzyl)oxy)amino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving appropriate precursors such as cyanuric chloride and methylamine.

Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction using a suitable thiol reagent.

Attachment of the Chlorobenzyl Group: The chlorobenzyl group is attached through an etherification reaction with 4-chlorobenzyl alcohol.

Formation of the Amino Vinyl Group: The amino vinyl group is introduced through a condensation reaction involving an appropriate amine and an aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-(((4-Chlorobenzyl)oxy)amino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine undergoes various types of chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Amines, thiols, base catalysts.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amino derivatives.

Substitution: Substituted triazine derivatives.

Scientific Research Applications

5-(2-(((4-Chlorobenzyl)oxy)amino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 5-(2-(((4-Chlorobenzyl)oxy)amino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit key enzymes or disrupt cell membrane integrity. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through modulation of signaling pathways.

Comparison with Similar Compounds

3-(Benzylsulfanyl)-5-(2-(((4-chlorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine (CAS 477866-54-9)

- Molecular Formula : C₂₀H₁₉ClN₄OS

- Key Difference : Substitution at position 3 with a benzylsulfanyl group instead of methylsulfanyl.

- Impact: The bulkier benzyl group increases molecular weight (398.91 g/mol vs. No direct activity data are available, though sulfur-containing triazines generally exhibit improved bioactivity over oxygen analogs .

5-(2-(((2,4-Dichlorobenzyl)oxy)amino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine (CAS 477866-62-9)

- Molecular Formula : C₁₄H₁₄Cl₂N₄OS

- Key Difference : 2,4-Dichlorobenzyl substituent instead of 4-chlorobenzyl.

- Impact: The additional chlorine atom increases electronegativity and lipophilicity (logP ~2.8 vs. ~2.5 for the mono-chloro analog), which may enhance receptor binding but also toxicity. Purity >90% indicates robust synthetic protocols .

N-(2-{3-[(4-Chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5-yl}vinyl)-4-fluoroaniline (CAS 477866-59-4)

- Molecular Formula : C₂₀H₁₇ClFN₄S

- Key Difference: 4-Fluoroaniline group replaces the 4-chlorobenzyloxyamino moiety.

- Such modifications are common in drug design to optimize pharmacokinetics .

Anticancer Activity

- : S-Alkyl triazine derivatives (e.g., compound 12 ) demonstrated cytotoxicity against cancer cell lines (IC₅₀: 1.2–3.8 µM). The methylsulfanyl group in the target compound may similarly enhance DNA intercalation or kinase inhibition .

- : Sulfur-containing triazines showed superior anti-inflammatory and anti-anxiety activity compared to oxygen analogs. This suggests the methylsulfanyl group in the target compound could confer similar advantages .

Physicochemical Properties

*logP estimated using fragment-based methods.

Biological Activity

5-(2-(((4-Chlorobenzyl)oxy)amino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine is a synthetic compound belonging to the class of triazine derivatives. Triazine compounds are recognized for their diverse biological activities, including anticancer, antimicrobial, and herbicidal properties. This article reviews the biological activity of this specific triazine derivative, highlighting its mechanisms of action, efficacy in various biological contexts, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₈H₁₈ClN₃OS

- CAS Number : 338775-77-2

The presence of a chlorobenzyl group and a methylsulfanyl group contributes to its unique biological properties.

Biological Activity Overview

Recent studies have shown that triazine derivatives exhibit a wide range of biological activities. The specific compound under consideration has been evaluated for its anticancer properties, enzyme inhibition capabilities, and potential as an antimicrobial agent.

1. Anticancer Activity

Triazine derivatives have been noted for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, a review highlighted that modifications in the triazine structure can enhance anticancer activity through various mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in tumorigenesis, which is critical for cancer progression. The inhibition of such enzymes can lead to reduced proliferation of cancer cells and increased apoptosis rates .

- Case Studies : In vitro studies demonstrated that similar triazine compounds were effective against various cancer cell lines, including breast and colon cancer. These studies indicated that the compounds could induce cell cycle arrest and promote apoptosis through mitochondrial pathways .

2. Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Triazines have been reported to possess bactericidal and fungicidal properties:

- Mechanism : The antibacterial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

- Research Findings : A study indicated that derivatives with similar structural motifs displayed significant activity against both Gram-positive and Gram-negative bacteria .

3. Enzyme Inhibition

The biological activity of triazines extends to enzyme inhibition:

- Enzyme Targets : Specific enzymes such as dihydrofolate reductase (DHFR) are often targeted by triazine derivatives due to their role in nucleotide synthesis necessary for DNA replication in rapidly dividing cells.

- Efficacy Data : Compounds with similar structures have demonstrated IC50 values in the low micromolar range against these enzymes, indicating strong inhibitory potential .

Comparative Biological Activity Table

Q & A

Q. Answer :

- LC-MS/MS : Electrospray ionization (ESI+) with multiple reaction monitoring (MRM) for trace detection (LOQ: 0.1 ng/mL) .

- Solid-phase extraction (SPE) : Use C18 cartridges for sample cleanup in soil or plasma matrices.

- Internal standards : Deuterated analogs (e.g., d₃-methylsulfanyl) to correct for matrix effects .

Advanced: How can environmental fate studies be designed to assess this compound’s ecotoxicological risks?

Answer :

Follow the INCHEMBIOL framework :

Abiotic stability : Measure hydrolysis half-life in water (pH 4–9) and photodegradation under UV light.

Biotic transformation : Use soil microcosms with LC-MS to identify microbial metabolites.

Trophic transfer studies : Expose Daphnia magna and zebrafish embryos to sublethal doses, assessing biomarkers (e.g., CYP450 induction).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.